molecular formula C22H18O4 B1247253 Daldinol

Daldinol

Cat. No. B1247253
M. Wt: 346.4 g/mol
InChI Key: PJIHOMLREDSYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daldinol is a natural product found in Daldinia concentrica and Daldinia childiae with data available.

Scientific Research Applications

Anticancer Activity

A study investigated the anticancer properties of various extracts of Aerva lanata Linn Juss, a traditional medicinal plant, against Dalton's Ascitic Lymphoma (DAL) in mice. The results indicated a protective effect against DAL, suggesting potential anticancer applications for these extracts (Rajesh et al., 2011).

Chlorinated Polyketides Discovery

Research identified a new chlorinated pentacyclic polyketide, daldinone E, from a Daldinia sp. fungal isolate treated with an epigenetic modifier. This compound, along with a related daldinone analogue, showed DPPH radical scavenging activities, comparable to ascorbic acid, indicating potential for antioxidant applications (Du et al., 2014).

Chemical Constituents of Daldinia Concentrica

A study on Daldinia concentrica, an ascomycete, led to the isolation of various compounds including daldinone A and B. These compounds' chemotaxonomic relevance was discussed, highlighting the potential for novel applications in various scientific fields (Quang et al., 2002).

Cytotoxic Metabolites from Hypoxylon Truncatum

Researchers isolated new benzo[j]fluoranthene-based secondary metabolites, daldinone C and D, from Hypoxylon truncatum IFB-18. These compounds exhibited substantial cytotoxicity against SW1116 cells, suggesting possible applications in cancer research (Gu et al., 2007).

Polyketides from Mantis-Associated Fungus Daldinia Eschscholzii

A study on Daldinia eschscholzii led to the discovery of new polyketides, including daldinone F, which showed moderate cytotoxic activity against SW480 cancer cells. This highlights the potential of these compounds in pharmaceutical applications (Wang et al., 2015).

Isoindolinones and Phthalides from Daldinia Concentrica

Research on Daldinia concentrica identified new isoindolinone and phthalide compounds, including daldinolides and daldiquinone. One of these compounds exhibited antiangiogenic activity, suggesting potential therapeutic applications (Kamauchi et al., 2018).

properties

Product Name

Daldinol

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

4-(4-hydroxy-5-methoxynaphthalen-1-yl)-8-methoxynaphthalen-1-ol

InChI

InChI=1S/C22H18O4/c1-25-19-7-3-5-15-13(9-11-17(23)21(15)19)14-10-12-18(24)22-16(14)6-4-8-20(22)26-2/h3-12,23-24H,1-2H3

InChI Key

PJIHOMLREDSYPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C=CC(=C21)O)C3=C4C=CC=C(C4=C(C=C3)O)OC

synonyms

daldinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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